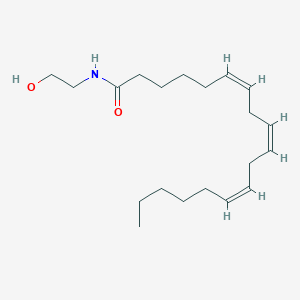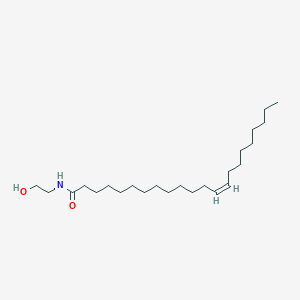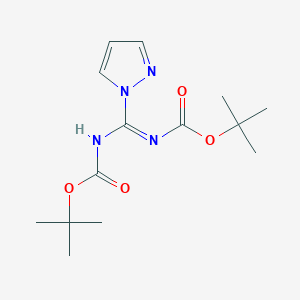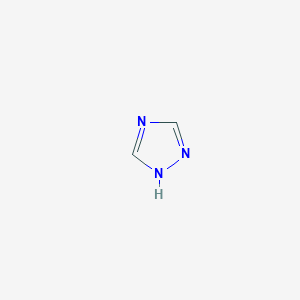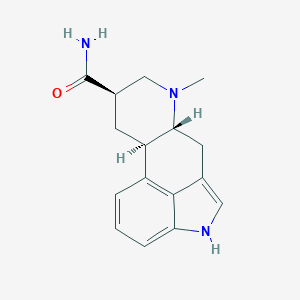
二氢麦角酰胺
描述
Dihydrolysergamide, also known as DHLAG, is a semi-synthetic ergot alkaloid that has been gaining attention in scientific research due to its potential therapeutic and medicinal properties. DHLAG is derived from lysergic acid, which is found in certain fungi and is a precursor to the psychedelic drug LSD. However, DHLAG is not a psychoactive substance and has been found to have different pharmacological properties.
科学研究应用
合成和衍生物应用: Lee, Poudel, Glinkerman 和 Boger (2015) 描述了二氢麦角酸和二氢麦角醇的总合成,这促进了 D 环类似物和二氢麦角酰胺的替代杂环衍生物的制备。这种方法对于开发不易通过传统方法获得的化合物非常重要 (Lee, Poudel, Glinkerman, & Boger, 2015)。
构象研究: Zetta 和 Gatti (1977) 从酰胺氢的化学位移及其温度依赖性的研究推断了二氢麦角酰胺的构象。这项研究有助于理解二氢麦角酰胺的分子结构和行为 (Zetta & Gatti, 1977)。
IR 光谱分析: Bernardi 和 Barbieri (1965) 研究了麦角酰胺和二氢麦角酰胺的 IR 光谱,显示出不同的酰胺构型。他们发现,在非质子溶剂中平衡向轴向异构体移动,提供了对这些化合物结构动力学的见解 (Bernardi & Barbieri, 1965)。
催化应用: 多项研究探讨了双氢配位配合物的催化应用,这可能对二氢麦角酰胺衍生物产生影响。这些应用包括无机仿生学、化学选择性氢化催化和绿色化学(Szymczak & Tyler, 2008),以及在水中将二羟基丙酮催化转化为乳酸(Rasrendra 等人,2011) (Szymczak & Tyler, 2008); (Rasrendra 等人,2011)。
未来方向
While specific future directions for Dihydrolysergamide were not found in the sources retrieved, the field of biochemistry is rapidly advancing with the help of artificial intelligence and machine learning . These technologies could potentially accelerate the discovery of new compounds and increase the variety of commercial drugs while decreasing their research costs .
属性
IUPAC Name |
(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHDXFBOKGRLN-MPKXVKKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2410-19-7 | |
| Record name | Dihydrolysergamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrolysergic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methylergoline-8β-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROLYSERGAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dihydrolysergic acid amide (DLSA) on serotonin receptors?
A: DLSA exhibits complex interactions with serotonin receptors. Research suggests it acts as a partial agonist at certain serotonin receptors, meaning it binds to the receptor and elicits a response, but this response is less potent than that of a full agonist like serotonin itself []. Specifically, DLSA shows antagonist activity at 5-HT2 receptors, effectively blocking the effects of serotonin at these sites []. This antagonistic behavior is particularly evident in vascular tissues like the femoral vein, where DLSA inhibits serotonin-induced contractions [].
Q2: How does the structure of dihydrolysergamides influence their interaction with serotonin receptors?
A: The conformation of the piperidine ring in dihydrolysergamides, which can be influenced by substituents like the one at position 10, plays a crucial role in receptor binding []. This conformational flexibility likely dictates how effectively the molecule interacts with the serotonin receptor binding site. Furthermore, variations in the substituents at other positions within the dihydrolysergamide structure can significantly impact their pharmacological activity, as seen with the differing potencies of dihydrolysergamides and their 10-methoxy derivatives [].
Q3: Are there any known differences in the effects of DLSA and Dihydroergotamine (DHE), a related compound?
A: While both DLSA and DHE show activity at serotonin receptors, they differ in their potency and selectivity. Studies comparing their effects on human blood platelets and femoral veins found that while both compounds inhibit serotonin-potentiated platelet aggregation, DLSA is less potent than DHE in inhibiting adrenaline-induced aggregation []. Additionally, DHE exhibits a greater antagonist potency against serotonin-induced contractions in femoral veins compared to DLSA []. These findings highlight that subtle structural differences between the two compounds lead to distinct pharmacological profiles.
Q4: What is the significance of the 13C NMR data in understanding Dihydrolysergamide structure and activity?
A: 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the conformational dynamics of dihydrolysergamides []. Specifically, the chemical shifts observed in 13C NMR spectra are sensitive to changes in the conformation of the piperidine ring within the dihydrolysergamide structure. By analyzing these chemical shifts, researchers can deduce how the piperidine ring conformation is affected by factors such as the nature of the substituent at position 10 and the solvent environment []. This information is crucial for understanding how these structural variations might translate into differences in receptor binding and ultimately, biological activity.
Q5: Have any tritium-labeled derivatives of dihydrolysergamides been synthesized, and what is their purpose?
A: Yes, tritium-labeled derivatives of dihydrolysergamides, such as [9, 10-3H] Metergoline, have been successfully synthesized []. These radiolabeled compounds are essential tools for studying the pharmacokinetics and pharmacodynamics of dihydrolysergamides. By utilizing these radiolabeled forms, researchers can track the absorption, distribution, metabolism, and excretion of these compounds in biological systems with high sensitivity. This allows for a more thorough understanding of their behavior in vivo and can provide valuable insights for drug development.
Q6: Are there simpler structural analogs of Dihydrolysergic acid amide that have been investigated for pharmacological activity?
A: Yes, researchers have explored 5-phenylnicotinamides and l-methyl-5-phenylnipecotamides as simplified structural analogs of lysergic acid, aiming to identify compounds with similar pharmacological profiles []. While these analogs demonstrated CNS depressant activity, their potency was generally lower compared to the corresponding dihydrolysergamides, particularly for the nicotinamide series []. This suggests that the specific structural features of dihydrolysergamides are crucial for their unique activity and highlights the challenges in designing simplified analogs with comparable potency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



